molecular formula C17H24N2O3 B2825719 N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide CAS No. 900001-56-1

N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2825719
CAS No.: 900001-56-1
M. Wt: 304.39
InChI Key: YIINIFHOOJWAGU-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 2-ethoxyphenyl moiety at the N2 position. The compound’s design aligns with principles outlined in studies on oxalamide-based nucleating agents, where substituent flexibility and hydrogen-bonding capacity are critical for miscibility and phase separation in polymer matrices .

Properties

IUPAC Name

N-cycloheptyl-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-22-15-12-8-7-11-14(15)19-17(21)16(20)18-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIINIFHOOJWAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted oxalamides.

Scientific Research Applications

N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their properties:

Compound Name / ID R1 (N1) R2 (N2) Key Properties/Applications Reference
Target Compound Cycloheptyl 2-ethoxyphenyl Hypothesized use in polymer nucleation; ortho-substituent may reduce miscibility vs. para-substituted analogs.
Compound 62 () Cycloheptyl 4-methoxyphenethyl Studied for cytochrome P450 4F11-activated inhibition of stearoyl-CoA desaturase; 94% purity, ESI-MS m/z 319.0 .
Compound 61 () Cyclohexyl 4-methoxyphenethyl Similar to Compound 62 but with cyclohexyl group; lower molecular weight (ESI-MS m/z 305.0) .
S336 () 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist (FEMA 4233); demonstrates oxalamide versatility in flavor chemistry .
GMC-5 () 1,3-dioxoisoindolin-2-yl 4-methoxyphenyl Antimicrobial activity; para-methoxy group enhances electron density .

Impact of Substituent Position and Size

  • Cycloheptyl vs. Smaller Cycloalkyl Groups: The cycloheptyl group in the target compound and Compound 62 introduces greater steric bulk compared to cyclohexyl (Compound 61) or cyclopentyl groups. However, excessive bulk could hinder phase separation during cooling, a critical factor for nucleation efficiency .
  • Ortho vs. Para Substituents : The 2-ethoxyphenyl group in the target compound (ortho-substituted) likely reduces hydrogen-bonding efficiency compared to para-substituted analogs (e.g., 4-methoxyphenethyl in Compound 62). Para-substituents enable better molecular alignment and stronger intermolecular interactions, as observed in oxalamide-based nucleating agents .

Thermal and Crystallization Behavior

  • Melting and Phase Separation : Studies on oxalamides () demonstrate that flexible spacers and end-group modifications control melting temperatures and phase separation. The target compound’s ethoxy group may lower its melting point compared to methoxy-substituted analogs, affecting its ability to crystallize prior to polymer solidification .
  • Nucleation Efficiency : Compound 2 in , with PHB-like end-groups, showed enhanced nucleation by phase-separating near the polymer’s melting temperature. The target compound’s 2-ethoxyphenyl group may reduce this efficiency due to steric hindrance, underscoring the importance of substituent position .

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